(Cyclobut-2-en-1-yl)methanol
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Overview
Description
(Cyclobut-2-en-1-yl)methanol is an organic compound with the molecular formula C5H8O It is characterized by a cyclobutene ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclobut-2-en-1-yl)methanol typically involves the cyclobutenylation of indoles under mild conditions. A transition-metal-free strategy is often employed, where a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles is used . This method ensures the formation of the desired product with high selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and efficient catalytic systems to achieve large-scale synthesis. The focus is on optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (Cyclobut-2-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclobutylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclobut-2-en-1-ylmethanal or cyclobut-2-en-1-ylmethanoic acid.
Reduction: Cyclobutylmethanol.
Substitution: Various substituted cyclobutene derivatives.
Scientific Research Applications
(Cyclobut-2-en-1-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Cyclobut-2-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of reactive intermediates that participate in various biochemical reactions. For instance, the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Cyclobutylmethanol: Similar in structure but lacks the double bond in the cyclobutene ring.
Cyclobut-2-en-1-ylmethanal: An oxidized form of (Cyclobut-2-en-1-yl)methanol.
Cyclobut-2-en-1-ylmethanoic acid: Another oxidized derivative with a carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both a cyclobutene ring and a methanol group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
15963-49-2 |
---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
cyclobut-2-en-1-ylmethanol |
InChI |
InChI=1S/C5H8O/c6-4-5-2-1-3-5/h1-2,5-6H,3-4H2 |
InChI Key |
DIKTXMYNZIOFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC1CO |
Origin of Product |
United States |
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